In-Depth Technical Guide to the Physicochemical Properties of Carbofuran: Solubility and Stability
In-Depth Technical Guide to the Physicochemical Properties of Carbofuran: Solubility and Stability
For Researchers, Scientists, and Drug Development Professionals
Abstract
Carbofuran, a broad-spectrum N-methylcarbamate pesticide, is recognized for its potent insecticidal, nematicidal, and acaricidal properties. Its efficacy is, however, juxtaposed with significant toxicity, necessitating a thorough understanding of its physicochemical characteristics to predict its environmental fate, design effective analytical methods, and develop safer formulations. This technical guide provides a comprehensive overview of the core physicochemical properties of carbofuran, with a specific focus on its solubility in various solvents and its stability under different environmental conditions, including pH, temperature, and light. This document summarizes key quantitative data in structured tables, presents detailed experimental methodologies for crucial analyses, and utilizes visualizations to elucidate degradation pathways and analytical workflows.
Physicochemical Properties of Carbofuran
Carbofuran is a white crystalline solid with the chemical formula C₁₂H₁₅NO₃.[1] Its fundamental physical and chemical properties are pivotal in determining its behavior in biological and environmental systems.
General Properties
A compilation of the general physicochemical properties of carbofuran is presented in Table 1.
Table 1: General Physicochemical Properties of Carbofuran
| Property | Value | References |
| Chemical Name | 2,3-dihydro-2,2-dimethylbenzofuran-7-yl methylcarbamate | [2] |
| CAS Number | 1563-66-2 | [2] |
| Molecular Weight | 221.26 g/mol | [3] |
| Appearance | Odorless, white crystalline solid | [1][2] |
| Melting Point | 153-154 °C | [2] |
| Vapor Pressure | 2.7 mPa at 33 °C | [2] |
| Log P (Octanol-Water Partition Coefficient) | 2.32 | [3] |
Solubility
The solubility of carbofuran is a critical parameter influencing its environmental mobility and bioavailability. It exhibits moderate solubility in water and is soluble in a range of organic solvents.[2][3]
Table 2: Solubility of Carbofuran in Water and Organic Solvents
| Solvent | Solubility | Temperature (°C) | References |
| Water | 320 - 700 mg/L | 25 | [2][4] |
| Acetone | Very soluble (15% w/w) | 25 | [2][4] |
| Acetonitrile | Very soluble (14% w/w) | 25 | [4][5] |
| Benzene | Very soluble | - | [2] |
| Cyclohexanone | Very soluble (9% w/w) | 25 | [2][5] |
| Dimethylformamide (DMF) | Highly soluble (27% w/w) | 25 | [3][4] |
| Dimethyl sulfoxide (DMSO) | Highly soluble (25% w/w) | 25 | [3][5] |
| Methylene Chloride | 12% w/w | 25 | [5] |
| Xylene | Insoluble | - | [4] |
| Petroleum Ether | Insoluble | - | [4] |
| Kerosene | Insoluble | - | [4] |
Stability
Carbofuran's stability is significantly influenced by environmental factors such as pH, temperature, and exposure to light. Understanding its degradation kinetics is crucial for predicting its persistence in various matrices.
Carbofuran is stable under neutral or acidic conditions but is unstable and degrades rapidly in alkaline media.[1] The primary degradation pathway is hydrolysis, which involves the cleavage of the carbamate bond to form carbofuran phenol.[6] The rate of hydrolysis is highly dependent on pH.
Table 3: Hydrolytic Stability of Carbofuran at 25 °C
| pH | Half-life | References |
| 5.0 | Stable over 28 days | [7] |
| 6.0 | 690 weeks | [8] |
| 7.0 | 26 days - 8.2 weeks | [7][8] |
| 8.0 | 1.0 week | [8] |
| 9.0 | 12 hours | [7] |
Carbofuran degrades at temperatures above 130°C.[6] For pesticide formulation stability testing, accelerated studies are often conducted at elevated temperatures, such as 54°C for 14 days, to predict long-term stability.
Carbofuran is susceptible to degradation upon exposure to sunlight. Photolysis is a significant degradation pathway in aqueous environments. The half-life of carbofuran in a pH 7.0 buffered aqueous solution at 25°C when subjected to 300-400 nm radiation is approximately 150 hours.[7]
Experimental Protocols
This section provides detailed methodologies for key experiments related to the determination of carbofuran's solubility and stability.
Determination of Water Solubility (Flask Method - based on OECD Guideline 105)
This protocol describes a method for determining the water solubility of carbofuran using the flask method, which is suitable for substances with solubility above 10⁻² g/L.[2]
Materials:
-
Carbofuran, analytical standard
-
Distilled or deionized water
-
Constant-temperature water bath with shaker
-
Centrifuge
-
Analytical balance
-
pH meter
-
Volumetric flasks and pipettes
-
High-Performance Liquid Chromatograph (HPLC) with UV detector or equivalent analytical instrument
Procedure:
-
Preparation of a Saturated Solution:
-
Add an excess amount of carbofuran to a glass-stoppered flask containing a known volume of water. The excess amount should be sufficient to ensure that a solid phase remains after equilibrium is reached.
-
Place the flask in a constant-temperature water bath set at 25 ± 0.5 °C.
-
Agitate the flask for a sufficient period to allow equilibrium to be reached (e.g., 24-48 hours). A preliminary test can determine the optimal equilibration time.
-
-
Phase Separation:
-
After equilibration, stop the agitation and allow the undissolved carbofuran to settle.
-
Centrifuge an aliquot of the supernatant at a controlled temperature to remove any suspended particles.
-
-
Analysis:
-
Carefully withdraw a known volume of the clear supernatant for analysis.
-
Determine the concentration of carbofuran in the supernatant using a validated analytical method, such as HPLC-UV.
-
Prepare a series of calibration standards of carbofuran in a suitable solvent (e.g., acetonitrile).
-
Analyze the standards and the sample under the same conditions.
-
Calculate the water solubility of carbofuran from the calibration curve.
-
HPLC Conditions for Analysis:
-
Column: C18, 250 mm x 4.6 mm, 5 µm
-
Mobile Phase: Acetonitrile and water (e.g., 60:40 v/v)
-
Flow Rate: 1.0 mL/min
-
Injection Volume: 20 µL
-
Detector Wavelength: 280 nm
-
Column Temperature: 30 °C
Determination of Hydrolytic Stability (based on EPA OPPTS 830.6317)
This protocol outlines a procedure to determine the rate of hydrolysis of carbofuran in aqueous solutions at different pH values.[9]
Materials:
-
Carbofuran, analytical standard
-
Sterile, buffered aqueous solutions at pH 5, 7, and 9.
-
Constant-temperature incubator or water bath
-
Volumetric flasks, pipettes, and vials
-
HPLC-UV or equivalent analytical instrument
Procedure:
-
Preparation of Test Solutions:
-
Prepare sterile buffer solutions at pH 5, 7, and 9.
-
Prepare a stock solution of carbofuran in a water-miscible solvent (e.g., acetonitrile).
-
Spike the buffer solutions with the carbofuran stock solution to a known initial concentration (e.g., 1-10 mg/L). The volume of the organic solvent should be minimal (typically <1%) to avoid affecting the hydrolysis rate.
-
-
Incubation:
-
Dispense the test solutions into sterile, sealed vials.
-
Incubate the vials in the dark at a constant temperature (e.g., 25 °C).
-
-
Sampling and Analysis:
-
At predetermined time intervals, withdraw an aliquot from each vial. The sampling frequency should be adjusted based on the expected degradation rate at each pH.
-
Immediately analyze the samples for the concentration of carbofuran using a validated HPLC-UV method (see section 2.1 for example conditions).
-
-
Data Analysis:
-
Plot the natural logarithm of the carbofuran concentration versus time for each pH.
-
Determine the first-order rate constant (k) from the slope of the regression line.
-
Calculate the half-life (t₁/₂) for each pH using the equation: t₁/₂ = ln(2) / k.
-
Photostability Testing (based on ICH Q1B Guideline)
This protocol describes a method for assessing the photostability of carbofuran in an aqueous solution.[10]
Materials:
-
Carbofuran, analytical standard
-
Solvent (e.g., water or a mixture of water and a water-miscible solvent)
-
Photostability chamber equipped with a light source capable of emitting both visible and UVA radiation (e.g., a xenon lamp or a combination of cool white fluorescent and near-UV lamps).
-
Calibrated radiometer and lux meter
-
Chemically inert and transparent containers (e.g., quartz cells)
-
Dark control samples wrapped in aluminum foil
-
HPLC-UV or equivalent analytical instrument
Procedure:
-
Sample Preparation:
-
Prepare a solution of carbofuran of known concentration in a suitable solvent.
-
Place the solution in transparent containers.
-
Prepare identical samples to be used as dark controls by wrapping them in aluminum foil.
-
-
Light Exposure:
-
Place the test and dark control samples in the photostability chamber.
-
Expose the samples to a light source providing an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt-hours/square meter.
-
Monitor the temperature during the exposure to ensure it does not cause thermal degradation.
-
-
Analysis:
-
At the end of the exposure period, analyze the exposed and dark control samples for the concentration of carbofuran using a validated HPLC-UV method.
-
Compare the results to determine the extent of photodegradation. The difference in degradation between the exposed and dark control samples represents the degradation due to light.
-
Visualizations
The following diagrams, generated using the DOT language, illustrate key pathways and workflows related to carbofuran.
Chemical Degradation Pathway of Carbofuran
This diagram illustrates the primary hydrolytic degradation pathway of carbofuran in an alkaline medium.
Caption: Hydrolytic degradation of carbofuran.
Simplified Metabolic Pathway of Carbofuran in Mammals
This diagram shows the main metabolic transformations of carbofuran in mammals, primarily through oxidation.
Caption: Simplified metabolic pathway of carbofuran.
Experimental Workflow for Carbofuran Residue Analysis (QuEChERS Method)
This diagram outlines the key steps in the QuEChERS (Quick, Easy, Cheap, Effective, Rugged, and Safe) method for the analysis of carbofuran residues in a food matrix.
Caption: QuEChERS workflow for carbofuran analysis.
Conclusion
The physicochemical properties of carbofuran, particularly its solubility and stability, are fundamental to understanding its environmental behavior, toxicological profile, and for the development of robust analytical methodologies. Carbofuran's moderate water solubility contributes to its potential for environmental mobility, while its rapid degradation in alkaline conditions and susceptibility to photolysis are key factors in its environmental persistence. The detailed experimental protocols provided in this guide offer a foundation for consistent and reliable determination of these critical parameters. The visualizations of its degradation and metabolic pathways, along with the analytical workflow, serve to clarify complex processes for researchers and professionals in the field. A comprehensive grasp of these core properties is essential for the safe and effective management of carbofuran and the development of next-generation crop protection agents.
References
- 1. Carbofuran (Ref: OMS 864) [sitem.herts.ac.uk]
- 2. Secure Verification [vinar.vin.bg.ac.rs]
- 3. scispace.com [scispace.com]
- 4. SOP for Stability Studies of Finished Goods | Pharmaguideline [pharmaguideline.com]
- 5. susana.org [susana.org]
- 6. scispace.com [scispace.com]
- 7. A Study of the Photodegradation Carbofuran and its Metabolites in Paddy Water Samples | Journal of Experimental Biology and Agricultural Sciences [jebas.org]
- 8. researchgate.net [researchgate.net]
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- 10. pharmabeginers.com [pharmabeginers.com]
